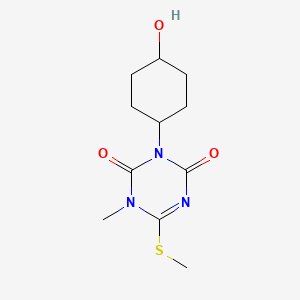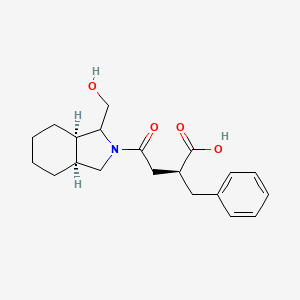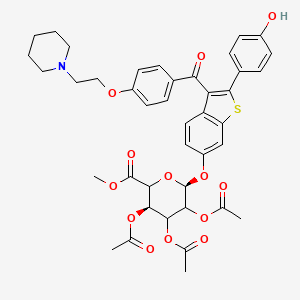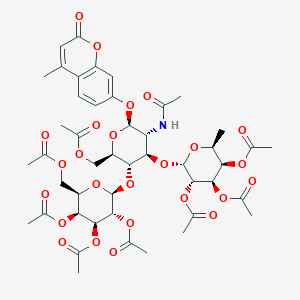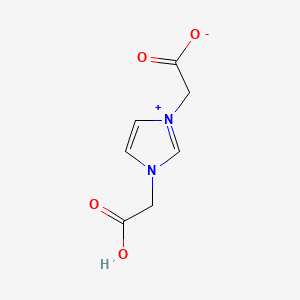
1,3-Bis(carboxymethyl)-1H-imidazolium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(carboxymethyl)-1H-imidazolium is a zwitterionic compound derived from imidazole. It is known for its unique structural properties and its ability to form coordination polymers with various metal ions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(carboxymethyl)-1H-imidazolium can be synthesized through a multicomponent reaction involving glycine, glyoxal, and formaldehyde . The reaction typically involves the following steps:
Starting Materials: Glycine, glyoxal, and formaldehyde.
Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, which facilitates the formation of the imidazole ring.
Procedure: The reagents are mixed in stoichiometric amounts and heated under reflux conditions to yield the desired product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(carboxymethyl)-1H-imidazolium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The imidazolium ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while substitution reactions can produce various substituted imidazolium derivatives .
Scientific Research Applications
1,3-Bis(carboxymethyl)-1H-imidazolium has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-Bis(carboxymethyl)-1H-imidazolium involves its ability to coordinate with metal ions. The imidazolium ring acts as a ligand, forming stable complexes with metals such as copper, zinc, and cadmium . These complexes can exhibit unique catalytic properties and are used in various chemical transformations. The molecular targets and pathways involved depend on the specific metal ion and the nature of the coordination complex formed .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(3-carboxypropyl)-1H-imidazole: Similar in structure but with a longer alkyl chain.
1,3-Bis(4’-carboxylatophenoxy)benzene: Contains a benzene ring instead of an imidazole ring.
Uniqueness
1,3-Bis(carboxymethyl)-1H-imidazolium is unique due to its zwitterionic nature and its ability to form stable coordination polymers with various metal ions. This property makes it highly versatile and useful in a wide range of applications, from catalysis to materials science .
Properties
Molecular Formula |
C7H8N2O4 |
|---|---|
Molecular Weight |
184.15 g/mol |
IUPAC Name |
2-[3-(carboxymethyl)imidazol-1-ium-1-yl]acetate |
InChI |
InChI=1S/C7H8N2O4/c10-6(11)3-8-1-2-9(5-8)4-7(12)13/h1-2,5H,3-4H2,(H-,10,11,12,13) |
InChI Key |
GRLNUXQTQONUMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[N+](=CN1CC(=O)O)CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


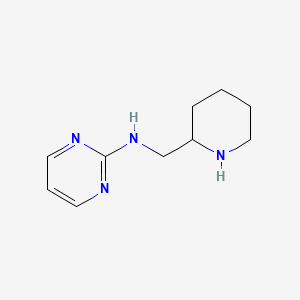
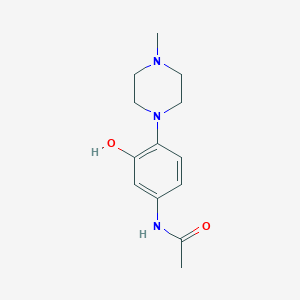
![4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene](/img/structure/B13855406.png)
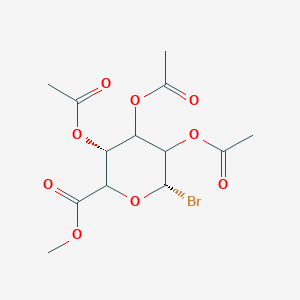
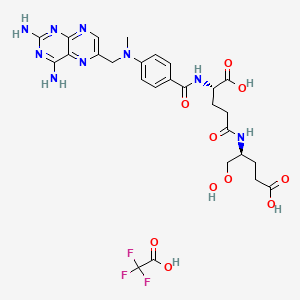

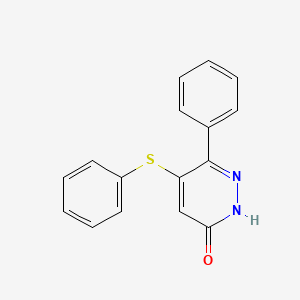
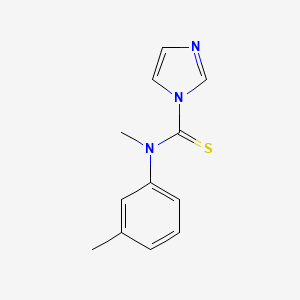
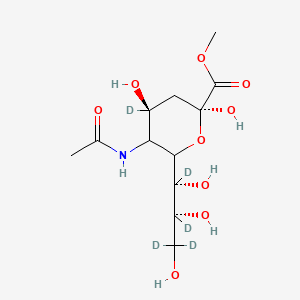
![1-[2-(4-pyridinyl)ethyl]-1H-indole](/img/structure/B13855440.png)
